molecular formula C6H13BrO B087083 1-Bromo-5-methoxypentane CAS No. 14155-86-3

1-Bromo-5-methoxypentane

Cat. No. B087083
CAS RN: 14155-86-3
M. Wt: 181.07 g/mol
InChI Key: RGZWCZXZKRRAHL-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxypentane is a chemical compound that can be synthesized and utilized in various chemical reactions to produce a wide range of derivatives. This compound serves as an essential intermediate in organic synthesis, especially in the construction of complex molecules and heterocycles. The research focuses on novel synthetic routes, molecular structure analysis, and its reactivity and properties.

Synthesis Analysis

The synthesis of 1-Bromo-5-methoxypentane can involve multiple strategies, including the transformation of 1-arylmethyl-2-(bromomethyl)aziridines into 2-[N-(arylmethyl)amino]pentanedinitriles, further leading to the synthesis of 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones. These reactions proceed via interesting mechanisms involving ring openings and migrations of double bonds (D’hooghe et al., 2008).

Molecular Structure Analysis

The molecular structure of 1-Bromo-5-methoxypentane and its derivatives has been studied using various spectroscopic techniques, including NMR and X-ray diffraction. These studies reveal detailed insights into the compound's structural configuration and the nature of its molecular interactions, aiding in the understanding of its reactivity and properties.

Chemical Reactions and Properties

1-Bromo-5-methoxypentane participates in various chemical reactions, including nucleophilic substitutions and catalytic coupling, to produce a wide range of functionalized organic compounds. Its reactivity is explored in the synthesis of nonlinear chromophores, piperazines, diazocanes, and triazolylmethyl-pyrimidines, showcasing its versatility as a building block (Mittersteiner et al., 2019).

Scientific Research Applications

  • Stereochemical Consequences : 5-Methoxy-2-pentanol, related to 1-Bromo-5-methoxypentane, has been studied for its stereochemical properties. Treatment of 5-methoxy-2-pentyl brosylate with lithium chloride results in significant stereochemical changes, providing insights into the mechanisms of methoxonium ion formation and nucleophilic attacks on these ions (Novak & D., 2001).

  • Synthetic Potential in Heterocyclic Compounds : 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a compound related to 1-Bromo-5-methoxypentane, has been used in the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, demonstrating high chemo- and regioselectivity (Mittersteiner et al., 2019).

  • One-Pot Synthesis of Polyenals : Research indicates the transformation of 5-bromopenta-2,4-dienal, akin to 1-Bromo-5-methoxypentane, into various conjugated tri-, tetra-, and penta-enals in good yields using a one-pot procedure, highlighting its potential in streamlined synthetic processes (Soullez et al., 1997).

  • Precursor in Biheterocycle Synthesis : 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been used as a precursor for synthesizing a series of biheterocycles, showing its role in complex organic syntheses (Aquino et al., 2017).

  • Building Blocks in Heterocyclic Synthesis : Brominated β-alkoxyvinyl trihalomethyl ketones, similar to 1-Bromo-5-methoxypentane, are useful in constructing heterocyclic and polyheterocyclic compounds, indicating the broad application of such compounds in synthetic chemistry (Mittersteiner et al., 2020).

  • Synthesis of Functionalized Pyrroles : The reaction of a related compound, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, with primary aliphatic amines has been studied, leading to the synthesis of various functionalized pyrroles, showcasing the versatility of such compounds in organic synthesis (Zanatta et al., 2021).

Safety And Hazards

The safety information and hazards associated with 1-Bromo-5-methoxypentane are not explicitly mentioned in the search results . It’s crucial to refer to the material safety data sheet (MSDS) for this compound for comprehensive safety and hazard information.

Future Directions

The future directions or applications of 1-Bromo-5-methoxypentane are not specified in the search results. The use of this compound would likely depend on the specific context, such as the type of chemical reaction or the desired product .

properties

IUPAC Name

1-bromo-5-methoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-8-6-4-2-3-5-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZWCZXZKRRAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337387
Record name 1-Bromo-5-methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-methoxypentane

CAS RN

14155-86-3
Record name 1-Bromo-5-methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wen, Q Wang, T Dai, J Shao, X Wu, Z Jiang… - Materials Science and …, 2020 - Elsevier
Rhizophora apiculata is a less studied tannin-rich plant of the mangrove ecosystem with potent biomedical applications. Tannins have been known to reduce silver ions into silver …
Number of citations: 31 www.sciencedirect.com

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